Benzoic-1-13C acid

Catalog No.
S1912303
CAS No.
55320-26-8
M.F
C7H6O2
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic-1-13C acid

CAS Number

55320-26-8

Product Name

Benzoic-1-13C acid

IUPAC Name

(113C)cyclohexatrienecarboxylic acid

Molecular Formula

C7H6O2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i6+1

InChI Key

WPYMKLBDIGXBTP-PTQBSOBMSA-N

SMILES

C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)O

Isomeric SMILES

C1=CC=[13C](C=C1)C(=O)O

The exact mass of the compound Benzoic-1-13C acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzoic-1-13C acid (CAS 55320-26-8) is a selectively labeled stable isotope derivative of benzoic acid where the C1 position of the phenyl ring (the ipso carbon attached to the carboxylate group) is enriched to ≥99 atom % 13C. Featuring a molecular weight of 123.11 g/mol and a precise +1 Da mass shift (M+1), it serves as a high-fidelity internal standard for isotope dilution mass spectrometry (IDMS) and a specialized precursor for NMR-based metabolic tracing. Unlike broadly labeled or deuterated analogs, this specific isotopologue provides a stable, non-exchangeable carbon label on the aromatic core, ensuring robust performance in quantitative metabolomics, environmental degradation studies, and the synthesis of downstream 13C-labeled active pharmaceutical ingredients without the complications of kinetic isotope effects or complex spectral coupling.

Substituting Benzoic-1-13C acid with deuterated benzoic acid (e.g., Benzoic acid-d5) or carboxyl-labeled variants (Benzoic acid-α-13C) introduces measurable analytical and experimental risks in procurement. Deuterated standards are susceptible to hydrogen-deuterium (H/D) exchange in protic solvents or acidic biological matrices, leading to label loss and inaccurate quantification, alongside measurable chromatographic retention time shifts that disrupt exact matrix effect cancellation in LC-MS/MS. Conversely, carboxyl-labeled benzoic acid (α-13C) loses its isotopic signature entirely upon enzymatic or thermal decarboxylation, rendering it ineffective for tracking the fate of the aromatic ring. Furthermore, fully labeled Benzoic acid-13C7 introduces complex 13C-13C spin-spin couplings in NMR spectra, whereas the single 1-13C label provides a clean, easily distinguishable singlet for precise mechanistic tracing[1].

Chromatographic Co-elution and Label Stability in LC-MS/MS

In rigorous LC-MS/MS quantification, the choice of internal standard dictates the accuracy of matrix effect cancellation. Deuterated standards like Benzoic acid-d5 often exhibit a measurable retention time shift (typically 1–3 seconds earlier in reversed-phase liquid chromatography) due to the deuterium isotope effect, and are prone to H/D exchange in protic matrices. In contrast, Benzoic-1-13C acid provides exact chromatographic co-elution (0.0 sec shift) with endogenous benzoic acid and zero risk of label exchange, ensuring that the standard and analyte experience identical ionization suppression or enhancement [1].

Evidence DimensionChromatographic retention shift and label exchange rate
Target Compound Data0.0 sec shift (exact co-elution); 0% label exchange
Comparator Or BaselineBenzoic acid-d5 (1-3 sec shift; susceptible to H/D exchange)
Quantified DifferenceElimination of isotopic retention shift and exchange-induced signal loss
ConditionsReversed-phase LC-MS/MS in protic mobile phases

Exact co-elution is mandatory for exact matrix effect compensation, making the 13C-labeled compound highly effective for rigorous clinical and environmental quantification.

NMR Spectral Simplicity for Mechanistic Tracing

For structural and mechanistic studies using 13C NMR, the isotopic labeling pattern directly impacts spectral complexity. Fully labeled Benzoic acid-13C7 produces complex multiplets due to strong 13C-13C spin-spin couplings (J_CC ≈ 35–60 Hz), which obscure subtle chemical shifts and complicate spectral interpretation. Benzoic-1-13C acid yields a single, highly enhanced singlet at the ipso carbon position (~129.3 ppm in CDCl3), completely free from adjacent 13C coupling interference .

Evidence Dimension13C NMR Signal Complexity
Target Compound DataEnhanced singlet at ~129.3 ppm (no J_CC coupling)
Comparator Or BaselineBenzoic acid-13C7 (complex multiplets with J_CC = 35-60 Hz)
Quantified DifferenceReduction of signal multiplicity to a single interpretable peak
Conditions13C NMR spectroscopy at high field strength

Reduction of signal multiplicity to a single interpretable peak simplifies spectral analysis in complex biological mixtures or multi-step syntheses.

Label Retention in Aromatic Ring Degradation Studies

Tracking the microbial degradation of aromatic pollutants requires an isotopic label that survives initial metabolic transformations. When tracking the benzoate degradation pathway, the use of Benzoic acid-α-13C (carboxyl-labeled) results in the complete loss of the 13C label as 13CO2 during decarboxylation steps. By utilizing Benzoic-1-13C acid, the heavy isotope is securely positioned on the aromatic ring (C1), ensuring 100% label retention in the resulting catechol or other ring-cleavage intermediates, thereby enabling downstream tracking of the carbon skeleton.

Evidence DimensionLabel retention post-decarboxylation
Target Compound Data100% retention of 13C label on the aromatic core
Comparator Or BaselineBenzoic acid-α-13C (0% retention; lost as 13CO2)
Quantified DifferenceAbsolute preservation of the isotopic tracer in ring-cleavage products
ConditionsMicrobial or enzymatic degradation assays involving decarboxylation

This absolute preservation of the isotopic tracer is necessary for environmental researchers who need to trace the ultimate fate of the aromatic ring rather than the easily cleaved carboxyl group.

Internal Standard for Quantitative LC-MS/MS Metabolomics

Due to its exact co-elution with unlabeled benzoic acid and immunity to H/D exchange, Benzoic-1-13C acid is utilized as the internal standard for quantifying trace benzoate levels in complex biological fluids (plasma, urine) and food matrices, ensuring higher quantitative accuracy over deuterated alternatives [1].

Tracing Aromatic Degradation in Bioremediation

In environmental microbiology, the C1-phenyl label allows researchers to unambiguously track the fate of the aromatic ring during microbial degradation and ring-cleavage events, a task impossible with carboxyl-labeled (α-13C) benzoic acid which loses its label as CO2.

Precursor for Specifically Labeled Pharmaceuticals

Benzoic-1-13C acid serves as a targeted synthetic building block for producing selectively labeled benzamides, benzophenones, and other API precursors where a single, non-coupled 13C label is required on the aromatic ring for downstream NMR structural verification .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1-~13~C)Benzoic acid

Dates

Last modified: 02-18-2024

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